(2Z)-2-{[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]imino}-3-cyclopropyl-1,3-thiazolidin-4-one
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Overview
Description
2-{[1-(2-CHLORO-4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]IMINO}-3-CYCLOPROPYL-1,3-THIAZOLAN-4-ONE is a complex organic compound with potential applications in various fields such as medicinal chemistry and industrial chemistry. This compound is characterized by its unique structure, which includes a thiazole ring, a pyrazole ring, and a benzyl group substituted with chlorine and fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-CHLORO-4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]IMINO}-3-CYCLOPROPYL-1,3-THIAZOLAN-4-ONE involves multiple steps:
Formation of the pyrazole ring: This can be achieved by reacting 2-chloro-4-fluorobenzyl bromide with 3,5-dimethyl-1H-pyrazole under basic conditions.
Formation of the thiazole ring: The cyclopropyl thiazole can be synthesized by reacting cyclopropylamine with a suitable thioamide.
Coupling reaction: The final step involves coupling the pyrazole and thiazole intermediates under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the imine group, converting it to an amine.
Substitution: The benzyl group can undergo nucleophilic substitution reactions due to the presence of chlorine and fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Amino derivatives of the imine group.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and possible biological activities.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic compounds.
Biological Research: Its interactions with various biological targets can be studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may involve binding to enzymes or receptors, thereby modulating their activity. The presence of the thiazole and pyrazole rings suggests potential interactions with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(4-fluorobenzyl)benzimidazole
- 2-Chloro-4-fluorobenzyl bromide
- 1-Chloro-2,4-difluorobenzene
Uniqueness
2-{[1-(2-CHLORO-4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]IMINO}-3-CYCLOPROPYL-1,3-THIAZOLAN-4-ONE is unique due to its combination of a thiazole ring, a pyrazole ring, and a benzyl group with specific substitutions. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C18H18ClFN4OS |
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Molecular Weight |
392.9 g/mol |
IUPAC Name |
2-[1-[(2-chloro-4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]imino-3-cyclopropyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H18ClFN4OS/c1-10-17(21-18-24(14-5-6-14)16(25)9-26-18)11(2)23(22-10)8-12-3-4-13(20)7-15(12)19/h3-4,7,14H,5-6,8-9H2,1-2H3 |
InChI Key |
FROVEACZYHPYCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=C(C=C2)F)Cl)C)N=C3N(C(=O)CS3)C4CC4 |
Origin of Product |
United States |
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